N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
The compound is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has shown significant antipromastigote activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, derivatives containing 3-methyl-1H-pyrazol-5-yl have been synthesized using intermediate derivatization methods (IDMs) . The compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Scientific Research Applications
Cytotoxic Activities
Carboxamide derivatives, including compounds related to the chemical structure , have been synthesized and evaluated for their cytotoxic activities against different cancer cell lines. These compounds demonstrate potent cytotoxicity, highlighting their potential as therapeutic agents in cancer treatment (Deady et al., 2003). Similarly, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been developed, showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential in cancer research (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Herbicidal Activities
Studies have also reported on the synthesis of pyrazoles and oxadiazoles bearing benzofuran moiety, which exhibit antibacterial and antifungal activities. These findings indicate the chemical's potential for developing new antimicrobial agents (Siddiqui, Idrees, Khati, & Dhonde, 2013). Additionally, novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives have been synthesized, displaying herbicidal activity and selectivity, which could be beneficial for agricultural applications (Ohno et al., 2004).
Antifungal Properties
Further research into pyrazole-4-carboxamide scaffolds has led to the discovery of compounds with significant antifungal effects, targeting succinate dehydrogenase (SDH) in pathogens. This highlights the potential of such chemicals in creating effective fungicides for agricultural use (Wang et al., 2020).
Mechanism of Action
properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-21-8-10(6-18-21)15-19-14(25-20-15)7-17-16(22)13-9-23-11-4-2-3-5-12(11)24-13/h2-6,8,13H,7,9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEJLEFVVJVMRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
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